Suberylglycine

描述

This compound has been reported in Solanum lycopersicum with data available.

found in urine of patients with C(6)-C(10)-dicarboxylIC aciduria; RN is from 9th CI, Chem Subs Index; structure

Structure

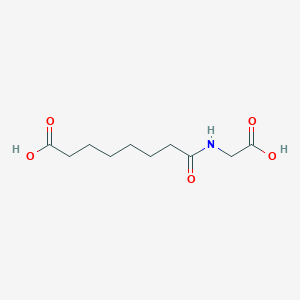

2D Structure

3D Structure

属性

IUPAC Name |

8-(carboxymethylamino)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXATVKDSYDWTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209080 | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60317-54-6 | |

| Record name | Suberylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biochemical Pathway of Suberylglycine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine is a key metabolic intermediate that accumulates in certain inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its formation serves as a detoxification mechanism for suberic acid, a dicarboxylic acid that arises from the alternative omega-oxidation of fatty acids when beta-oxidation is impaired. This technical guide provides an in-depth overview of the biochemical pathway leading to this compound formation, including the enzymatic reactions, cellular localization, and associated analytical methodologies. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to serve as a comprehensive resource for researchers in metabolic diseases and drug development.

Introduction

This compound is an N-acylglycine that is formed from the conjugation of suberic acid with the amino acid glycine. Under normal physiological conditions, this compound is present in trace amounts. However, in pathological states characterized by defects in mitochondrial fatty acid beta-oxidation, such as MCAD deficiency, the levels of this compound in urine are significantly elevated. This elevation is a consequence of the metabolic shunting of medium-chain fatty acids into the omega-oxidation pathway, leading to an accumulation of dicarboxylic acids, including suberic acid. The subsequent conjugation of suberic acid with glycine to form this compound is a crucial detoxification step, facilitating its excretion and preventing the toxic effects of dicarboxylic acid accumulation.

The Biochemical Pathway of this compound Formation

The formation of this compound is a two-stage process that involves the generation of its precursor, suberic acid, followed by its conjugation with glycine.

Stage 1: Formation of Suberic Acid via Omega-Oxidation

When the primary pathway for fatty acid breakdown, beta-oxidation, is compromised, fatty acids are diverted to the omega-oxidation pathway. This process occurs primarily in the endoplasmic reticulum of liver and kidney cells.[1]

The key steps of omega-oxidation leading to suberic acid are:

-

Hydroxylation: The terminal methyl group (omega-carbon) of a medium-chain fatty acid (like octanoic acid) is hydroxylated by a cytochrome P450 mixed-function oxidase system, requiring NADPH and molecular oxygen.[2]

-

Oxidation to Aldehyde: The resulting hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[2]

-

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[2] In the case of an eight-carbon fatty acid, this results in the formation of suberic acid (octanedioic acid).

Stage 2: Glycine Conjugation of Suberic Acid

The suberic acid produced from omega-oxidation is then transported to the mitochondria for conjugation with glycine. This enzymatic reaction is catalyzed by Glycine N-Acyltransferase (GLYAT).[2][3]

The reaction proceeds as follows:

-

Activation of Suberic Acid: Suberic acid is first activated to its coenzyme A (CoA) thioester, suberyl-CoA. This activation step is crucial for the subsequent enzymatic reaction.

-

Glycine Conjugation: Glycine N-acyltransferase (EC 2.3.1.13) catalyzes the transfer of the suberyl group from suberyl-CoA to the amino group of glycine, forming this compound and releasing CoA.[3]

The overall reaction is:

Suberyl-CoA + Glycine ⇌ this compound + CoA

Cellular Localization

The two stages of this compound formation occur in different cellular compartments:

-

Omega-Oxidation: Endoplasmic Reticulum (ER) of liver and kidney cells.[1]

Quantitative Data

| Parameter | Value | Condition/Source | Reference |

| Urinary this compound | 0.2 to 0.5 mg/mg creatinine | Patient with dicarboxylic aciduria | [5] |

| Urinary Adipic, Suberic, and Sebacic Acid | 0.77 to 1.3 mg/mg creatinine | Patient with dicarboxylic aciduria | [5] |

| GLYAT Km for Glycine | 0.5 to 2.9 mM | Human liver, with various acyl-CoA esters | [6] |

| GLYAT Km for Acyl-CoA Esters | 0.3 to 5.6 mM | Human liver, with various acyl-CoA esters | [6] |

| GLYAT Km for Benzoyl-CoA | 61.2 µM - 118 µM | Recombinant human GLYAT variants | |

| GLYAT Vmax with Benzoyl-CoA | Varies with haplotype | Recombinant human GLYAT variants | |

| GLYATL2 Km for Oleoyl-CoA | 4.4 µM | Recombinant human GLYATL2 | [7] |

| GLYATL2 Vmax with Oleoyl-CoA | 933 nmol/min/mg | Recombinant human GLYATL2 | [7] |

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary acylglycines, including this compound.

4.1.1. Sample Preparation

-

Thaw frozen urine samples and dilute them to a standardized creatinine concentration (e.g., 2.5 mmol/L).[8]

-

To 100 µL of diluted urine, add 30 units of urease and incubate at 37°C for 30 minutes to remove urea.[8]

-

Add an internal standard mixture containing a stable isotope-labeled analog of this compound.

-

Acidify the sample with HCl.

-

Extract the acylglycines with an organic solvent such as ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

4.1.2. Derivatization

-

To the dried extract, add a derivatizing agent to increase the volatility of the acylglycines for GC analysis. A common method involves a two-step derivatization:

-

Reconstitute the derivatized sample in a suitable solvent like toluene.

4.1.3. GC-MS Analysis

-

Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system in splitless mode.[8]

-

Gas Chromatography: Use a capillary column (e.g., Agilent DB-5MS) with a temperature program to separate the analytes. A typical program might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points.[8]

-

Mass Spectrometry: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode. Monitor for characteristic ions of the derivatized this compound and its internal standard for quantification.[10]

Quantification of Acylglycines by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and specificity for the analysis of acylglycines.

4.2.1. Sample Preparation

-

For urine samples, a simple "dilute-and-shoot" approach can often be used. Dilute the urine sample with the initial mobile phase containing internal standards.

-

For plasma or dried blood spots, an extraction step is necessary.

-

Extract the sample with a solvent mixture (e.g., methanol containing internal standards).

-

Centrifuge to pellet proteins and transfer the supernatant.

-

Evaporate the supernatant and reconstitute in the initial mobile phase.[11]

-

4.2.2. UPLC-MS/MS Analysis

-

Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate the acylglycines.[11]

-

Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard for highly selective and sensitive quantification.[12][13]

Glycine N-Acyltransferase (GLYAT) Activity Assay

This radiochemical assay measures the formation of the product of the GLYAT-catalyzed reaction.

4.3.1. Reagents

-

Mitochondrial protein extract (from liver or kidney homogenates)

-

Acyl-CoA substrate (e.g., phenylacetyl-CoA as a model substrate, or suberyl-CoA)[14][15]

-

[14C]-Glycine (radiolabeled)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Stopping solution (e.g., trichloroacetic acid)

-

Scintillation cocktail

4.3.2. Procedure

-

Prepare a reaction mixture containing the reaction buffer, mitochondrial protein extract, and the acyl-CoA substrate.

-

Initiate the reaction by adding [14C]-glycine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Separate the radiolabeled product (e.g., [14C]-suberylglycine) from the unreacted [14C]-glycine. This can be achieved by extraction with an organic solvent (e.g., ethyl acetate) as the N-acylglycine will be more soluble in the organic phase than free glycine.

-

Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of protein.

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Biochemical pathway of this compound formation.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

The Role of Glycine N-Acyltransferase Isoforms

The Glycine N-Acyltransferase (GLYAT) family of enzymes includes several members with varying substrate specificities and cellular locations.

-

GLYAT (Glycine N-Acyltransferase): This is the primary enzyme responsible for the detoxification of xenobiotic and endogenous acyl-CoAs in the mitochondria of the liver and kidney. It exhibits broad substrate specificity, including aromatic and medium-chain acyl-CoAs.[16] It is the enzyme most likely responsible for this compound formation in the context of dicarboxylic aciduria.

-

GLYATL1 (Glycine N-Acyltransferase-Like 1): This enzyme has been shown to catalyze glutamine-N-acyltransfer with phenylacetyl-CoA as a substrate.[16] Its role in glycine conjugation of dicarboxylic acyl-CoAs is less clear.

-

GLYATL2 (Glycine N-Acyltransferase-Like 2): This enzyme is localized to the endoplasmic reticulum and shows a preference for long-chain fatty acyl-CoAs, such as oleoyl-CoA and arachidonoyl-CoA, conjugating them with glycine. It is less likely to be involved in the conjugation of the medium-chain dicarboxylic suberyl-CoA.

Conclusion

The formation of this compound is a critical metabolic process for the detoxification of suberic acid, particularly in individuals with inherited disorders of fatty acid beta-oxidation. Understanding this pathway, from the initial omega-oxidation of fatty acids to the final glycine conjugation step, is essential for the diagnosis and monitoring of these conditions. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify this compound and other related metabolites. Further research into the specific kinetic properties of Glycine N-Acyltransferase with dicarboxylic acyl-CoA substrates and the regulatory mechanisms of this pathway will provide deeper insights into the pathophysiology of metabolic diseases and may reveal novel therapeutic targets.

References

- 1. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of glycine N-acyltransferase-like 2 (GLYATL2) as a transferase that produces N-acyl glycines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Suberylglycine as a Biomarker for MCAD Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation.[1][2] It results from a deficiency of the medium-chain acyl-CoA dehydrogenase enzyme, which is crucial for the breakdown of medium-chain fatty acids (6 to 12 carbons long) to produce energy.[1][2] During periods of fasting or metabolic stress, this enzymatic block leads to the accumulation of toxic medium-chain fatty acids and their metabolites.[3] Clinical manifestations can be severe, including hypoketotic hypoglycemia, lethargy, vomiting, seizures, coma, and even sudden death.[4][5] Early and accurate diagnosis is therefore critical for the effective management of this condition.

This technical guide provides an in-depth overview of suberylglycine as a key biomarker for the diagnosis and monitoring of MCAD deficiency. We will delve into the biochemical pathways leading to its formation, present quantitative data on its levels in affected individuals, detail the experimental protocols for its detection, and provide visual representations of the underlying molecular and experimental workflows.

Biochemical Pathway of this compound Formation

In a healthy individual, medium-chain fatty acids are metabolized through mitochondrial β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce energy.[6] However, in individuals with MCAD deficiency, the block in this pathway leads to the accumulation of medium-chain acyl-CoAs.[3] These accumulating metabolites are shunted into alternative metabolic pathways, namely ω-oxidation and subsequent glycine conjugation, leading to the formation and excretion of this compound.[7][8][9]

The process begins with the ω-oxidation of medium-chain fatty acids in the smooth endoplasmic reticulum.[8][9] This pathway involves the hydroxylation of the terminal methyl (ω) carbon, followed by successive oxidations to form a dicarboxylic acid, such as suberic acid (an eight-carbon dicarboxylic acid).[8] This dicarboxylic acid is then activated to its corresponding acyl-CoA thioester in the mitochondria.[10] Finally, in a detoxification reaction, the suberyl-CoA is conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form this compound, which is then excreted in the urine.[11][12] The increased urinary excretion of this compound, along with other metabolites like hexanoylglycine and octanoylcarnitine, is a hallmark of MCAD deficiency.[13]

Quantitative Data on this compound Levels

The urinary concentration of this compound is significantly elevated in individuals with MCAD deficiency, making it a reliable diagnostic biomarker. The table below summarizes representative quantitative data from the literature, comparing this compound levels in MCAD deficient patients with those in healthy controls. It is important to note that concentrations can vary based on the individual's clinical state (asymptomatic vs. acute metabolic crisis) and analytical method used.

| Analyte | Patient Group | Condition | Concentration Range (µmol/mmol creatinine) | Reference |

| This compound | MCAD Deficient | Asymptomatic | 4 - 13 | [14] |

| MCAD Deficient | Acute Crisis | Moderately to significantly elevated | [15] | |

| Healthy Controls | - | < 2 | [14] | |

| Hexanoylglycine | MCAD Deficient | Asymptomatic | 5 - 15 | [14] |

| MCAD Deficient | Acute Crisis | Moderately elevated | [15] | |

| Healthy Controls | - | < 2 | [14] |

Experimental Protocols

The gold standard for the quantitative analysis of this compound and other acylglycines in biological fluids is mass spectrometry, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). These methods offer high sensitivity and specificity.

Urinary Acylglycine Analysis by Stable Isotope Dilution GC-MS

This method is a classic and robust approach for the accurate quantification of urinary acylglycines.

Principle: A known amount of a stable isotope-labeled internal standard for each analyte of interest (e.g., ¹³C-labeled this compound) is added to the urine sample. The native and labeled compounds are then extracted, derivatized to increase their volatility, and analyzed by GC-MS. The ratio of the native analyte to its labeled internal standard is used to calculate the concentration of the analyte in the original sample, correcting for any losses during sample preparation.[16]

Methodology:

-

Sample Preparation:

-

To 1 mL of urine, add 10 µL of an internal standard solution containing known concentrations of stable isotope-labeled acylglycines (including this compound).

-

Acidify the sample to pH 1 with 6M HCl.

-

Extract the acylglycines with two portions of 5 mL of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).

-

The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect specific ions for both the native and labeled acylglycines.

-

-

Quantification:

-

Calculate the peak area ratio of the native analyte to its corresponding stable isotope-labeled internal standard.

-

Determine the concentration of the analyte in the urine sample by comparing this ratio to a calibration curve prepared with known amounts of the pure analytes and internal standards.

-

Acylglycine Analysis in Dried Blood Spots by UPLC-MS/MS

This method is particularly useful for newborn screening programs as it requires only a small volume of blood collected on a filter paper card.[4][17]

Principle: Acylglycines are extracted from a dried blood spot (DBS) punch and derivatized (e.g., butylation) to improve their chromatographic and mass spectrometric properties. The derivatized analytes are then separated by ultra-performance liquid chromatography (UPLC) and detected by tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM).[4][17]

Methodology:

-

Sample Preparation:

-

Punch a 3.2 mm disc from the dried blood spot card.

-

Place the disc in a well of a 96-well plate.

-

Add 100 µL of a methanol solution containing the stable isotope-labeled internal standards.

-

Elute the acylglycines by shaking for 30 minutes.

-

-

Derivatization:

-

Transfer the methanol extract to a new 96-well plate.

-

Evaporate the solvent to dryness under nitrogen.

-

Add 50 µL of 3N butanolic-HCl and heat at 65°C for 15 minutes to form the butyl esters.

-

Evaporate the reagent to dryness under nitrogen.

-

Reconstitute the sample in 50 µL of the mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the UPLC-MS/MS system.

-

Use a reverse-phase column (e.g., C18) for separation.

-

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with MRM to detect the specific precursor-to-product ion transitions for each derivatized acylglycine and its internal standard.

-

-

Quantification:

-

Quantify the analytes based on the peak area ratios of the native analytes to their corresponding internal standards, using a calibration curve.

-

Conclusion

This compound, in conjunction with other acylglycines and acylcarnitines, serves as a crucial and reliable biomarker for the diagnosis of MCAD deficiency. Its significant elevation in the urine of affected individuals provides a clear indication of the underlying metabolic block. The analytical methods detailed in this guide, particularly stable isotope dilution mass spectrometry, offer the high sensitivity and specificity required for accurate clinical diagnosis and patient monitoring. A thorough understanding of the biochemical basis of this compound formation and the methodologies for its detection is essential for researchers and clinicians working to improve the diagnosis and management of this serious inherited metabolic disorder. The continued development and refinement of these analytical techniques will further enhance the early detection and treatment of individuals with MCAD deficiency, ultimately improving patient outcomes.

References

- 1. aocs.org [aocs.org]

- 2. Fatty acid beta oxidation | Abcam [abcam.com]

- 3. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Beta oxidation - Wikipedia [en.wikipedia.org]

- 7. Omega oxidation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. microbenotes.com [microbenotes.com]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. researchgate.net [researchgate.net]

- 12. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular genetic characterization and urinary excretion pattern of metabolites in two families with MCAD deficiency due to compound heterozygosity with a 13 base pair insertion in one allele - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Medium-chain acyl-Coenzyme A dehydrogenase deficiency (MCADD): a cause of severe hypoglycaemia in an apparently well child - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

endogenous function of suberylglycine in metabolism

An In-depth Technical Guide on the Endogenous Function of Suberylglycine in Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an N-acylglycine that serves as a prominent biomarker in the diagnosis of certain inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation. Its presence in elevated concentrations in biological fluids is a key indicator of metabolic dysregulation. This technical guide provides a comprehensive overview of the endogenous role of this compound, detailing its metabolic pathways, methods for its quantification, and its clinical significance. While primarily recognized as a detoxification product, this document explores the broader context of N-acylglycines to postulate on its potential, though currently unproven, physiological roles.

Introduction

This compound is a dicarboxylic acid derivative formed from the conjugation of suberic acid with glycine.[1][2] Under normal physiological conditions, it is a minor metabolite of fatty acid metabolism.[2][3] However, in the context of impaired mitochondrial fatty acid β-oxidation, its production is significantly increased, making it a crucial diagnostic marker for conditions such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5][6] This guide will delve into the biochemical basis of this compound formation, its role as a biomarker, and the analytical techniques used for its detection and quantification.

Metabolic Pathways of this compound Formation

The formation of this compound is intrinsically linked to the pathways of fatty acid oxidation. When the primary pathway for fatty acid breakdown, β-oxidation, is compromised, alternative routes become more active.

Omega (ω)-Oxidation of Fatty Acids

The precursor to this compound is suberic acid, an eight-carbon dicarboxylic acid. Suberic acid is primarily formed through the ω-oxidation of medium-chain fatty acids.[7][8] This pathway is a minor catabolic route in healthy individuals but becomes significantly upregulated when β-oxidation is defective.[3][7] The enzymes for ω-oxidation are located in the smooth endoplasmic reticulum of the liver and kidneys.[7][8]

The process involves three key steps:

-

Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes and NADPH.[3][8][9] Key cytochrome P450 isozymes involved in fatty acid ω-oxidation in humans include members of the CYP4A and CYP4F subfamilies, such as CYP4A11 and CYP4F2.[3][10]

-

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3][8]

-

Oxidation to a Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid, such as suberic acid.[3][8]

Figure 1: Pathway of ω-oxidation leading to suberic acid formation.

Activation of Suberic Acid and Glycine Conjugation

For suberic acid to be conjugated with glycine, it must first be activated to its coenzyme A (CoA) ester, suberyl-CoA. This activation is an ATP-dependent process catalyzed by an acyl-CoA synthetase.[11] While a specific dicarboxylyl-CoA synthetase has been identified in the microsomal fraction of rat liver, the precise enzyme responsible for the activation of suberic acid in human mitochondria is not definitively characterized.[1]

Once suberyl-CoA is formed, it is conjugated with glycine in the mitochondrial matrix.[12] This reaction is catalyzed by Glycine N-acyltransferase (GLYAT).[12][13] There is also evidence that a paralog, Glycine N-acyltransferase-like protein 1 (GLYATL1), may contribute to this process.[14][15] The conjugation reaction serves as a detoxification mechanism, converting the acyl-CoA into a more water-soluble and readily excretable compound.[12][16]

Figure 2: Activation of suberic acid and its conjugation with glycine.

Endogenous Function of this compound

The primary established endogenous role of this compound formation is detoxification.[12][16] By conjugating suberyl-CoA with glycine, the cell achieves two main objectives:

-

Regeneration of Free Coenzyme A: The accumulation of acyl-CoA esters can sequester the mitochondrial pool of free CoA, which is essential for numerous metabolic reactions, including the Krebs cycle and fatty acid β-oxidation. The formation of acylglycines releases free CoA.[12]

-

Facilitation of Excretion: this compound is more water-soluble than its precursors and can be more readily transported out of the mitochondria and excreted in the urine.[12]

There is currently no direct evidence to suggest that this compound itself has a specific signaling or other physiological function in healthy individuals. However, other N-acyl amino acids have been shown to possess biological activities, suggesting a potential area for future research.

This compound as a Biomarker of Metabolic Disease

Elevated levels of this compound are a hallmark of several inborn errors of metabolism, most notably MCAD deficiency.[4][5][17] In this condition, the impaired β-oxidation of medium-chain fatty acids leads to their accumulation and subsequent metabolism via ω-oxidation, resulting in an overproduction of dicarboxylic acids, including suberic acid, and consequently, this compound.[5]

Quantitative Data

The following table summarizes the reported concentrations of this compound in urine from healthy individuals and patients with relevant metabolic disorders.

| Population/Condition | Analyte | Concentration Range | Biological Fluid | Reference(s) |

| Healthy Controls | This compound | ≤5.00 mg/g Creatinine | Urine | [2] |

| Healthy Controls (receiving MCT formula) | This compound | Wide range, overlapping with asymptomatic MCAD patients | Urine | [5][6] |

| Dicarboxylic Aciduria Patient | This compound | 0.2 to 0.5 mg/mg creatinine | Urine | [18] |

| MCAD Deficiency Patient | This compound | 2.46 mmol/mol Creatinine | Urine | [10] |

| Asymptomatic Neonate with MCAD Deficiency | This compound | Increased | Urine | [19] |

Experimental Protocols for this compound Quantification

The gold-standard analytical techniques for the quantitative analysis of this compound in biological fluids are gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[14][20]

General Experimental Workflow

Figure 3: General experimental workflow for acylglycine analysis.

Detailed Methodologies

5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method typically involves the extraction of acylglycines from urine, followed by chemical derivatization to increase their volatility for GC analysis.

-

Sample Preparation and Extraction:

-

A known volume of urine is spiked with a stable isotope-labeled internal standard (e.g., [¹³C₂]-suberylglycine).

-

The sample is acidified, and the acylglycines are extracted using an organic solvent such as ethyl acetate or by solid-phase extraction (SPE) with an anion exchange column.[21][22]

-

The organic extract is evaporated to dryness under a stream of nitrogen.[21][22]

-

-

Derivatization:

-

Methoximation: To stabilize keto groups and prevent tautomerization, the dried extract is first treated with methoxyamine hydrochloride (MOX-HCl) in pyridine.[23][24]

-

Silylation: The sample is then derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS), to convert polar functional groups (carboxyl and hydroxyl groups) into more volatile trimethylsilyl (TMS) esters and ethers.[23][24]

-

-

GC-MS Analysis:

-

Gas Chromatograph: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute analytes based on their boiling points.

-

Mass Spectrometer: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions characteristic of this compound and its internal standard. Chemical ionization (CI) or electron impact (EI) can be used as the ionization source.[19]

-

5.2.2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and specificity and often requires less extensive sample derivatization than GC-MS.

-

Sample Preparation and Extraction:

-

Urine samples are spiked with stable isotope-labeled internal standards.

-

Acylglycines can be extracted using SPE with an anion exchange cartridge.[1]

-

In some methods, a simple "dilute-and-shoot" approach may be used, where the urine is diluted with a suitable solvent before injection.

-

-

Derivatization (Optional but common):

-

To improve chromatographic retention and ionization efficiency, acylglycines are often converted to their butyl esters by heating with butanolic-HCl.[20]

-

-

UPLC-MS/MS Analysis:

-

UPLC System: A reversed-phase column (e.g., C18) is used for separation with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.

-

Tandem Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode is commonly used. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity for quantification.[14][20]

-

Conclusion

This compound is a metabolically significant molecule, primarily serving as a sensitive and specific biomarker for inherited disorders of fatty acid oxidation, such as MCAD deficiency. Its formation is a consequence of the upregulation of the ω-oxidation pathway as a compensatory mechanism for impaired β-oxidation. The conjugation of the resulting suberic acid with glycine in the mitochondria represents a key detoxification step to regenerate free coenzyme A and facilitate the excretion of excess fatty acid metabolites. While there is no current evidence for a direct signaling role of this compound, its quantification remains a cornerstone in the diagnosis and monitoring of several metabolic diseases. The analytical methods outlined in this guide, particularly GC-MS and UPLC-MS/MS, provide the necessary tools for researchers and clinicians to accurately measure this compound and other acylglycines, aiding in the understanding and management of these complex metabolic disorders. Future research may yet uncover more subtle physiological roles for this compound and other N-dicarboxylmonoglycines.

References

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medsciencegroup.com [medsciencegroup.com]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. Oxygenation of polyunsaturated fatty acids by cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 6. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. microbenotes.com [microbenotes.com]

- 10. mdpi.com [mdpi.com]

- 11. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]

- 12. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 14. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. quantitative-analysis-of-urine-acylglycines-by-ultra-performance-liquid-chromatography-tandem-mass-spectrometry-uplc-ms-ms-reference-intervals-and-disease-specific-patterns-in-individuals-with-organic-acidemias-and-fatty-acid-oxidation-disorders - Ask this paper | Bohrium [bohrium.com]

- 21. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

Suberylglycine and its Relation to Dicarboxylic Aciduria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, is a hallmark of several inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Within the profile of excreted metabolites, suberylglycine, a conjugate of suberic acid and glycine, serves as a key diagnostic biomarker. This technical guide provides an in-depth exploration of the biochemical relationship between this compound and dicarboxylic aciduria, focusing on the underlying metabolic pathways, analytical methodologies for detection, and the cellular implications of metabolite accumulation. This document is intended to be a comprehensive resource for researchers, clinicians, and professionals in drug development engaged in the study and treatment of fatty acid oxidation disorders.

Introduction

Inborn errors of metabolism affecting mitochondrial fatty acid β-oxidation lead to a disruption in energy homeostasis and an accumulation of toxic intermediate metabolites. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common of these disorders and is characterized by hypoketotic hypoglycemia, lethargy, and in severe cases, coma and sudden death, often triggered by periods of fasting or illness.[1][2]

A key biochemical feature of MCAD deficiency is dicarboxylic aciduria, the increased urinary excretion of C6-C12 dicarboxylic acids, such as adipic, suberic, and sebacic acids.[3][4] This occurs due to the shunting of accumulated medium-chain fatty acids into the alternative ω-oxidation pathway. Suberic acid, an eight-carbon dicarboxylic acid, can be further metabolized through conjugation with glycine to form this compound. The presence of this compound in urine is a highly specific marker for MCAD deficiency and other related disorders.[5][6]

This guide will detail the metabolic pathways leading to the formation of this compound in the context of dicarboxylic aciduria, provide a comprehensive overview of the analytical techniques used for its quantification, and discuss the known cellular consequences of the accumulation of these metabolites.

Metabolic Pathways

Disruption of Mitochondrial β-Oxidation in MCAD Deficiency

Under normal physiological conditions, fatty acids are broken down in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. In MCAD deficiency, a genetic defect in the ACADM gene results in a dysfunctional or deficient MCAD enzyme. This enzyme is responsible for the initial dehydrogenation step of medium-chain fatty acyl-CoAs (C6-C12). Its impairment leads to the accumulation of these medium-chain fatty acyl-CoAs within the mitochondria.

Upregulation of ω-Oxidation and Dicarboxylic Acid Formation

The buildup of medium-chain fatty acids and their CoA esters activates an alternative, microsomal metabolic route known as ω-oxidation.[7] This pathway, typically a minor contributor to fatty acid metabolism, becomes significant in MCAD deficiency. The ω-oxidation of fatty acids involves the following key steps:

-

Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 ω-hydroxylase (from the CYP4A and CYP4F subfamilies), requiring NADPH and molecular oxygen.[7]

-

Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

-

Oxidation to Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[7]

For example, octanoic acid is converted to suberic acid (octanedioic acid) through this pathway.

Glycine Conjugation and this compound Formation

The dicarboxylic acids produced via ω-oxidation can undergo further metabolism. One such pathway is conjugation with the amino acid glycine, which occurs in the mitochondria. This detoxification process is catalyzed by glycine N-acyltransferase. Suberic acid, in its activated form (suberyl-CoA), is conjugated with glycine to form this compound, which is then excreted in the urine.[8]

Quantitative Data on Urinary Metabolites

The urinary concentrations of this compound and other dicarboxylic acids are significantly elevated in individuals with MCAD deficiency compared to healthy controls. The following tables summarize representative quantitative data from the literature. It is important to note that concentrations can vary depending on the clinical state of the patient (e.g., asymptomatic vs. acute metabolic crisis) and the analytical methods used.

| Metabolite | MCAD Deficiency Patients (μg/mg creatinine) | Normal Control Range (μg/mg creatinine) | Reference |

| This compound | 0.2 - 0.5 mg/mg creatinine (in a patient with C6-C10 dicarboxylic aciduria) | Not typically detected | [8] |

| Adipic Acid | Elevated, but variable | < 10 | [9] |

| Suberic Acid | Elevated, but variable | < 5 | [9] |

| Sebacic Acid | Elevated, but variable | < 5 | [9] |

| Hexanoylglycine | 3 - 170 (acute stage: 20-600) | 1 - 2 | [10] |

Note: The data presented are illustrative and may not represent the full range of values observed in all studies. Direct comparison between studies can be challenging due to variations in patient populations and analytical techniques.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of urinary organic acids, including dicarboxylic acids and acylglycines like this compound.

4.1.1. Principle

Urinary organic acids are extracted from the aqueous urine matrix into an organic solvent. To make them volatile for GC analysis, the acidic functional groups are chemically modified through derivatization. The derivatized compounds are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer, which provides both quantitative information and structural identification based on their mass spectra.[11]

4.1.2. Detailed Methodology

This protocol is a composite of standard procedures described in the literature.[11][12][13]

1. Sample Preparation:

- Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

- To a 2 mL glass vial, add 200 μL of urine.

- Add an internal standard solution to correct for variations in extraction efficiency and instrument response. A common internal standard is tropic acid.

- Acidify the urine sample by adding 6 drops of 5M HCl to bring the pH to less than 2. This ensures that the organic acids are in their protonated, less polar form for efficient extraction.

- Saturate the sample with sodium chloride to increase the ionic strength of the aqueous phase and further drive the organic acids into the organic solvent.

2. Extraction:

- Add 2 mL of ethyl acetate to the vial.

- Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

- Centrifuge at 10,000 RPM for 3 minutes to separate the layers.

- Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL glass vial.

- Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic extracts.

3. Evaporation:

- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at 35-40°C.

4. Derivatization:

- To the dried extract, add 40 μL of methoxyamine HCl in pyridine and incubate at 60°C for 30 minutes. This step protects ketone groups from enolization.

- Add 40 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

- Incubate at 70-90°C for 15 minutes. This step converts the acidic protons of the carboxyl and hydroxyl groups to trimethylsilyl (TMS) esters and ethers, respectively, making the molecules volatile.

5. GC-MS Analysis:

- Gas Chromatograph:

- Injection Volume: 1-2 μL

- Injector Temperature: 280°C

- Carrier Gas: Helium

- Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm internal diameter, 0.25 μm film thickness.

- Oven Temperature Program:

- Initial temperature: 70°C, hold for 2 minutes.

- Ramp 1: Increase to 155°C at 4°C/minute, hold for 2 minutes.

- Ramp 2: Increase to 170°C at 4°C/minute, hold for 2 minutes.

- Ramp 3: Increase to 280°C at 14°C/minute, hold for 3 minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 50-550.

- Data Acquisition: Full scan mode for qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and accurate quantification of target analytes like this compound.

4.1.3. Quality Control

-

Blank Samples: Process a sample of HPLC water through the entire procedure to check for contamination.

-

Quality Control (QC) Samples: Analyze a urine sample with known concentrations of target analytes to ensure the accuracy and precision of the method.

-

Calibration: Prepare a series of calibration standards with known concentrations of the organic acids of interest to generate a calibration curve for quantification.

Signaling Pathways and Logical Relationships

The metabolic disturbances in dicarboxylic aciduria can be visualized as a series of interconnected pathways.

Metabolic Pathway of this compound Formation in MCAD Deficiency

The following diagram illustrates the flow of metabolites from the blockage of β-oxidation to the formation and excretion of this compound.

References

- 1. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Transcriptional regulation of the genes encoding the cytochrome P-450 steroid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shimadzu.co.kr [shimadzu.co.kr]

- 9. researchgate.net [researchgate.net]

- 10. metbio.net [metbio.net]

- 11. erndim.org [erndim.org]

- 12. aurametrix.weebly.com [aurametrix.weebly.com]

- 13. researchgate.net [researchgate.net]

The Discovery and History of Suberylglycine in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine, a glycine conjugate of suberic acid, has emerged as a significant biomarker in the field of inborn errors of metabolism. Its discovery was intrinsically linked to the investigation of dicarboxylic acidurias, a group of metabolic disorders characterized by the excessive urinary excretion of dicarboxylic acids. This technical guide provides an in-depth overview of the discovery and history of this compound, its biochemical origins, and its diagnostic utility, particularly in the context of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Detailed experimental protocols for its detection and quantification, alongside a summary of reported quantitative data, are presented to support researchers and clinicians in their understanding and investigation of this key metabolite.

Discovery and Historical Perspective

The story of this compound begins in 1976, with its first identification in the urine of a patient suffering from C6-C10 ω-dicarboxylic aciduria, a condition marked by episodes of lethargy and unconsciousness. This initial discovery, made using gas chromatography/mass spectrometry (GC/MS), laid the groundwork for understanding a new class of metabolic byproducts. The researchers proposed that long-chain monocarboxylic acids were being oxidized through both ω- and β-oxidation pathways, leading to the formation of dicarboxylic acids like adipic, suberic, and sebacic acids. Subsequently, suberic acid is conjugated with glycine by the enzyme glycine N-acyltransferase to form this compound.

Further research solidified the link between this compound and disorders of fatty acid oxidation. It became evident that elevated levels of this compound and other dicarboxylic acids were a hallmark of conditions where the mitochondrial β-oxidation of fatty acids is impaired. This is particularly prominent in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common inborn errors of fatty acid metabolism. In MCAD deficiency, the inability to properly break down medium-chain fatty acids leads to their accumulation and subsequent conversion into alternative metabolites, including dicarboxylic acids and their glycine conjugates. The presence of this compound, alongside other acylglycines like n-hexanoylglycine and 3-phenylpropionylglycine, is now considered a key diagnostic marker for MCAD deficiency.

Biochemical Pathway of this compound Formation

The formation of this compound is a consequence of an overloaded or deficient fatty acid β-oxidation pathway. Under normal physiological conditions, fatty acids are efficiently metabolized within the mitochondria to produce energy. However, in fatty acid oxidation disorders, this process is disrupted, leading to the accumulation of fatty acid intermediates.

The following diagram illustrates the metabolic pathway leading to the formation of this compound:

An In-depth Technical Guide to Suberylglycine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine (N-suberoyl-glycine) is a dicarboxylic acid and an N-acylglycine that serves as a critical biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological role of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are outlined, and quantitative data are presented for easy reference. Furthermore, its metabolic pathway is visually represented to facilitate a deeper understanding of its biochemical significance.

Chemical Structure and Identification

This compound is formed through the conjugation of suberic acid, an eight-carbon dicarboxylic acid, with the amino acid glycine.[1] This conjugation occurs via an amide bond between the carboxyl group of suberic acid and the amino group of glycine.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 8-(carboxymethylamino)-8-oxooctanoic acid[2] |

| CAS Number | 60317-54-6[1][2] |

| Molecular Formula | C10H17NO5[1][2] |

| Molecular Weight | 231.25 g/mol [2] |

| Canonical SMILES | C(CCCC(NCC(=O)O)=O)CCC(=O)O |

| InChI Key | HXATVKDSYDWTCX-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical properties of this compound are not extensively reported in the literature. However, based on its chemical structure and data from computational models, the following properties can be summarized. This compound is known to be a solid at room temperature.[1]

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Water Solubility | Not Available (predicted to be soluble) | |

| Solubility | Slightly soluble in DMSO and methanol[1] | Cayman Chemical |

| pKa (strongest acidic) | 3.91 (predicted) | FooDB |

| pKa (strongest basic) | -1.7 (predicted) | FooDB |

| Polar Surface Area | 103.7 Ų (predicted) | FooDB |

| Rotatable Bond Count | 9 (predicted) | FooDB |

Biological Significance and Metabolic Pathway

This compound is an acylglycine that is normally a minor metabolite of fatty acid metabolism.[3] However, its urinary excretion is significantly increased in several inborn errors of metabolism, particularly MCAD deficiency.[1][3] This makes it a crucial biomarker for the diagnosis of such disorders.[3]

In individuals with MCAD deficiency, the enzyme responsible for the initial step of beta-oxidation of medium-chain fatty acids is defective. This leads to an accumulation of medium-chain fatty acids, including suberic acid. To mitigate the toxic effects of these accumulating acids, the body utilizes an alternative detoxification pathway involving conjugation with glycine.

The formation of this compound is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which is located in the mitochondria.[4][5] This enzyme facilitates the transfer of the suberoyl group from suberoyl-CoA to glycine, forming this compound, which is then excreted in the urine.[5][6]

Quantitative Data

The urinary concentration of this compound is a key diagnostic indicator for MCAD deficiency. The table below summarizes typical quantitative data found in clinical settings.

| Analyte | Patient Group | Concentration Range (µg/mg of creatinine) | Reference |

| This compound | Healthy Controls | Undetectable to low levels | [7] |

| This compound | MCAD Deficient Patients | Significantly elevated | [7] |

| This compound | Patient with dicarboxylic aciduria | 200 - 500 | [6] |

Experimental Protocols

Chemical Synthesis of this compound

A plausible method for the chemical synthesis of this compound can be adapted from general procedures for the preparation of N-acylglycines.

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

Glycine

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Activation of Suberic Acid: Suberic acid is converted to its more reactive acyl chloride. In a round-bottom flask, dissolve suberic acid in a minimal amount of anhydrous DCM. Add an excess of thionyl chloride dropwise at 0°C with stirring. The reaction is allowed to proceed at room temperature for several hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield suberoyl chloride.

-

Schotten-Baumann Reaction: Glycine is dissolved in an aqueous solution of sodium hydroxide. The solution is cooled to 0°C. Suberoyl chloride, dissolved in a water-immiscible organic solvent like diethyl ether, is added dropwise to the glycine solution with vigorous stirring. The pH of the aqueous layer is maintained in the alkaline range by the addition of NaOH solution as needed.

-

Work-up and Purification: After the addition is complete, the mixture is stirred for an additional period. The layers are separated, and the aqueous layer is acidified with hydrochloric acid to precipitate the this compound. The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Purification of this compound

Purification of this compound from biological samples or a crude synthesis reaction can be achieved using standard chromatographic techniques.

Materials:

-

Crude this compound sample

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system with a C18 column (for high purity)

Procedure:

-

Column Chromatography: A silica gel column is prepared using a suitable solvent system. The crude this compound is dissolved in a minimal amount of the eluent and loaded onto the column. The column is eluted with a solvent gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform). Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC is a suitable method. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. The elution of this compound is monitored by a UV detector.

Analytical Methods for Quantification

The quantification of this compound in biological fluids, particularly urine, is crucial for clinical diagnosis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods employed.[8]

5.3.1. GC-MS Analysis Protocol Outline

-

Sample Preparation: A known volume of urine is spiked with a stable isotope-labeled internal standard of this compound. The sample is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

Derivatization: The carboxyl and amino groups of this compound are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. The temperature of the oven is programmed to separate the analytes. The eluting compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

This compound is a molecule of significant clinical interest due to its role as a biomarker for MCAD deficiency and other related metabolic disorders. A thorough understanding of its chemical structure, properties, and the metabolic pathways it is involved in is crucial for researchers and clinicians in the field of inborn errors of metabolism. The experimental protocols outlined in this guide provide a framework for its synthesis, purification, and analysis, which are essential for further research and diagnostic applications. Continued investigation into the biological roles of this compound may uncover new insights into fatty acid metabolism and its associated pathologies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C10H17NO5 | CID 6453952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]

- 4. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. This compound excretion in the urine from a patient with dicarboxylic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mitochondrial Synthesis of Suberylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberylglycine, an N-acylglycine, has emerged as a critical biomarker in the diagnosis of inherited metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Its synthesis is a mitochondrial process, initiated when the canonical β-oxidation pathway for medium-chain fatty acids is impaired. This guide provides a comprehensive technical overview of the this compound synthesis pathway within the mitochondria, detailing the enzymatic steps, substrate flow, and regulatory aspects. Furthermore, it presents quantitative data on this compound levels in physiological and pathological states, detailed experimental protocols for its quantification, and visual representations of the involved biochemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The this compound Synthesis Pathway: A Mitochondrial Salvage Route

Under normal physiological conditions, medium-chain fatty acids are primarily metabolized through β-oxidation within the mitochondria to generate acetyl-CoA for energy production. However, in instances of compromised β-oxidation, such as in MCAD deficiency, there is an accumulation of medium-chain fatty acyl-CoA esters. This accumulation triggers an alternative metabolic cascade, leading to the formation and excretion of this compound.

The synthesis of this compound can be delineated into three principal stages:

-

Omega (ω)-Oxidation of Medium-Chain Fatty Acids: This process is initiated in the smooth endoplasmic reticulum and completed in the mitochondria. It serves as an alternative to β-oxidation for fatty acid degradation.[1][2]

-

Activation of Suberic Acid to Suberyl-CoA: The dicarboxylic acid, suberic acid, is activated to its coenzyme A thioester within the mitochondrial matrix.

-

Glycine Conjugation: The final step involves the enzymatic conjugation of suberyl-CoA with glycine, catalyzed by glycine N-acyltransferase (GLYAT).[3][4]

Detailed Enzymatic Steps

The pathway commences with a medium-chain fatty acid, such as octanoic acid, which, due to impaired β-oxidation, is shunted to the ω-oxidation pathway.

-

Step 1: Hydroxylation. In the smooth endoplasmic reticulum, a mixed-function oxidase system involving cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, hydroxylates the terminal methyl (ω) carbon of the fatty acid. This reaction requires molecular oxygen and NADPH.[1]

-

Step 2: Oxidation to an Aldehyde. The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase, utilizing NAD+ as a cofactor.[1]

-

Step 3: Oxidation to a Dicarboxylic Acid. Subsequently, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid, in this case, suberic acid (octanedioic acid).[1]

-

Step 4: Mitochondrial Import and Activation. Suberic acid is transported into the mitochondrial matrix, where it is activated to suberyl-CoA. This activation is catalyzed by a mitochondrial coenzyme A ligase, likely one of the xenobiotic/medium-chain fatty acid:CoA ligases (XM-ligases), such as HXM-B, which demonstrates activity towards medium-chain fatty acids.[5]

-

Step 5: Glycine Conjugation. Finally, the mitochondrial enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13) catalyzes the transfer of the suberyl group from suberyl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A.[3][4]

Quantitative Data on this compound

The urinary concentration of this compound is a key diagnostic marker for MCAD deficiency. Below is a summary of reported urinary this compound levels.

| Population | Urinary this compound Concentration (µmol/mmol creatinine) | Reference(s) |

| Healthy Controls | Typically low or undetectable | [6][7] |

| Healthy Controls (MCT diet) | Wide range, may overlap with asymptomatic MCAD patients | [6] |

| Asymptomatic MCAD Deficiency Patients | Elevated, but can overlap with controls on an MCT diet | [6][7] |

| Symptomatic MCAD Deficiency Patients (Acute Phase) | Significantly elevated | [6][8] |

MCT: Medium-Chain Triglyceride

Enzyme Kinetics

| Substrate | Apparent Km (mmol/L) | Reference(s) |

| Butyryl-CoA | 0.3 - 5.6 | [3] |

| Hexanoyl-CoA | 0.3 - 5.6 | [3] |

| Octanoyl-CoA | 0.3 - 5.6 | [3] |

| Decanoyl-CoA | 0.3 - 5.6 | [3] |

| Benzoyl-CoA | ~0.02 - 0.07 | [9] |

Note: The Km for glycine with various acyl-CoA substrates ranges from 0.5 to 2.9 mol/L.[3]

Experimental Protocols

The quantification of this compound in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Quantification of Urinary this compound by GC-MS

This protocol outlines a general procedure for the analysis of urinary acylglycines, including this compound, using GC-MS following derivatization.

3.1.1. Materials

-

Urine sample

-

Internal standard (e.g., stable isotope-labeled this compound)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

3.1.2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer a defined volume of the supernatant (e.g., 1 mL) to a clean glass tube.

-

Add the internal standard solution.

-

Acidify the urine sample by adding a small volume of concentrated HCl to a pH of approximately 1.

-

Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (e.g., 3 x 2 mL). Vortex vigorously between each addition and collect the organic layers.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

-

Reconstitute the dried extract in a small volume of the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS).

-

Seal the vial and heat at a specific temperature and time to ensure complete derivatization (e.g., 70°C for 30 minutes).

-

Cool the sample to room temperature before injection into the GC-MS.

3.1.3. GC-MS Analysis

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and specificity.

3.1.4. Data Analysis

-

Identify the this compound derivative peak based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.

-

Normalize the final concentration to the urinary creatinine concentration to account for variations in urine dilution.

Quantification of Urinary this compound by UPLC-MS/MS

This protocol provides a general workflow for the "dilute-and-shoot" analysis of urinary acylglycines using UPLC-MS/MS, which requires minimal sample preparation.[10][11][12]

3.2.1. Materials

-

Urine sample

-

Internal standard (e.g., stable isotope-labeled this compound)

-

Methanol or other suitable organic solvent

-

Formic acid

-

UPLC-MS/MS system with a reverse-phase column (e.g., C18)

3.2.2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge the urine sample at high speed (e.g., 15,000 x g) for 10 minutes to remove any precipitates.

-

In a clean vial, dilute a small volume of the urine supernatant (e.g., 10 µL) with a larger volume of an aqueous organic solvent containing the internal standard (e.g., 90 µL of 50% methanol in water with 0.1% formic acid and the internal standard).

-

Vortex the mixture thoroughly.

-

The sample is now ready for injection into the UPLC-MS/MS system.

3.2.3. UPLC-MS/MS Analysis

-

Injection Volume: 2-10 µL

-

Column: A C18 reverse-phase column suitable for UPLC.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A gradient program starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

3.2.4. Data Analysis

-

Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

-

Calculate the concentration of this compound in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Normalize the final concentration to the urinary creatinine concentration.

Visualization of Pathways and Workflows

This compound Synthesis Pathway

Caption: Mitochondrial synthesis pathway of this compound.

Experimental Workflow for GC-MS Analysis

References

- 1. Omega oxidation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]